

Technical Support Center: Managing GSK2256098-Related Toxicities in Animal Models

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Compound of Interest

Compound Name: GSK2256098

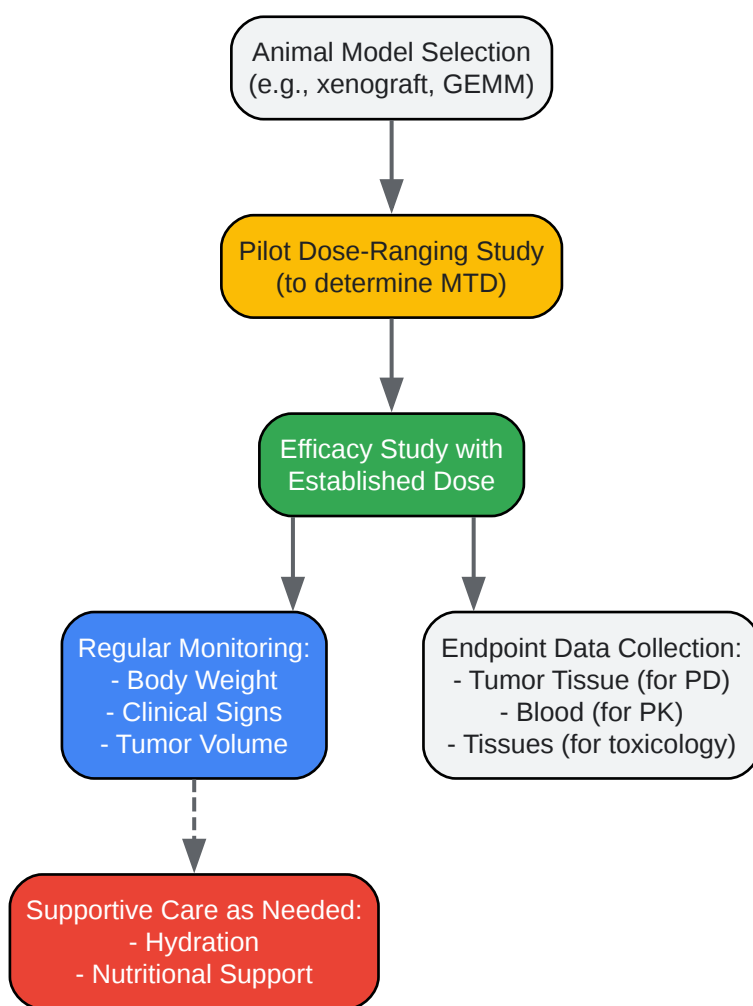
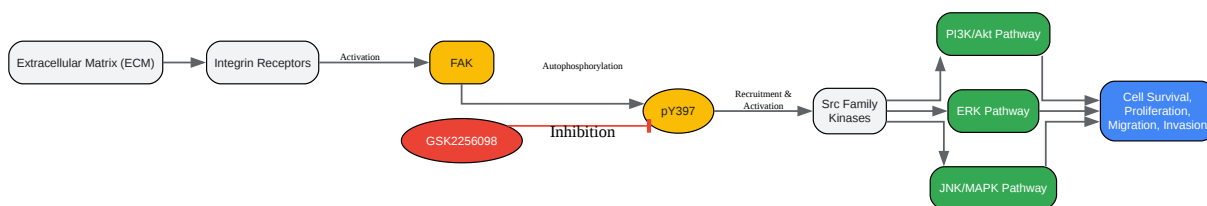
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Focal Adhesion Kinase (FAK) inhibitor, **GSK2256098**, in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the welfare of experimental animals and the integrity of research data.

I. Mechanism of Action of GSK2256098

GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of FAK.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways downstream of integrins and growth factor receptors. By inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), **GSK2256098** blocks the recruitment of Src family kinases and the subsequent activation of downstream signaling cascades, including the PI3K/Akt, ERK, and JNK/MAPK pathways.[2][3] This inhibition ultimately affects cell survival, proliferation, migration, and invasion.[2][4]



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- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [¹¹C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
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